

Technical Guide: 1-Boc-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-piperidine-3-acetic acid**

Cat. No.: **B070066**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid, also known as tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3] This compound is particularly valuable in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2][3] The Boc group ensures stability and allows for selective reactions at other positions of the molecule, streamlining synthetic pathways in drug discovery.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in modern drug development.

Physicochemical and Quantitative Data

The key properties of **1-Boc-piperidine-3-acetic acid** are summarized below. Data for racemic, (R), and (S) enantiomers are provided where available.

Property	Value	Reference
Molecular Weight	243.30 g/mol	[2][4]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[2][4]
Appearance	White to light yellow solid or powder	[2]
Melting Point	76-79 °C	
Boiling Point	373 °C at 760 mmHg	
Flash Point	179.4 °C	
Purity (Typical)	≥ 96% (racemic), ≥ 98% (enantiomers by HPLC)	[2][3]
Storage Conditions	0-8 °C, in a dry, cool, and well-ventilated place	[2][3]

Table 1: CAS Registry Numbers

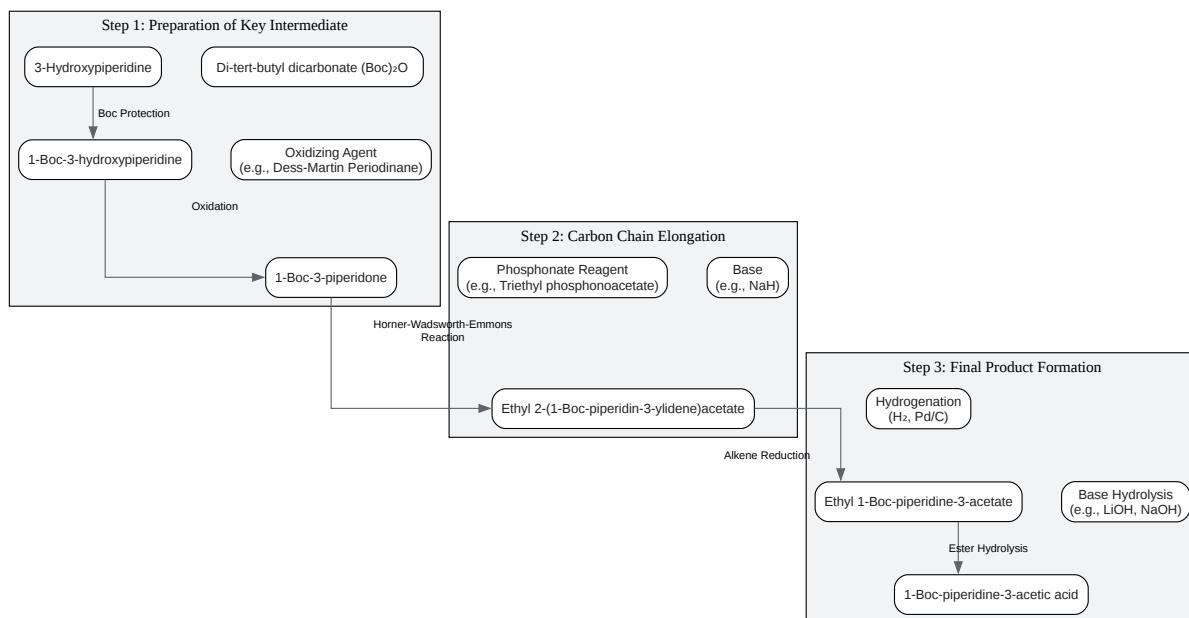
Compound Form	CAS Number
Racemic	183483-09-2
(S)-enantiomer	941289-27-6
(R)-enantiomer	912940-89-7

Synthesis and Characterization

The synthesis of **1-Boc-piperidine-3-acetic acid** is typically achieved through a multi-step process starting from commercially available precursors. A common and logical pathway involves the preparation of the key intermediate, 1-Boc-3-piperidone, followed by olefination and subsequent hydrolysis.

Logical Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This pathway represents a common approach in organic synthesis for converting a cyclic ketone to a carboxylic acid derivative with a one-carbon extension.



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Caption: Logical workflow for the synthesis of **1-Boc-piperidine-3-acetic acid**.

Experimental Protocols

This protocol describes the oxidation of 1-Boc-3-hydroxypiperidine.

- Materials: 1-Boc-3-hydroxypiperidine (1.0 eq.), Dess-Martin periodinane (1.1 eq.), Dichloromethane (DCM).
- Procedure:
 - Dissolve 1-Boc-3-hydroxypiperidine (e.g., 5.0 g, 24.84 mmol) in DCM (125 mL) in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Add Dess-Martin periodinane (e.g., 11.59 g, 27.33 mmol) in portions while maintaining the temperature at 0 °C.[1]
 - Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. A white solid will precipitate.[1]
 - Filter the mixture to remove the white solid and wash the solid with ethyl acetate (100 mL).
 - Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL).[1]
 - Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-piperidone.[1] The product is typically a white solid with a yield of around 86%.[1]

This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a standard method for olefination, followed by reduction and hydrolysis.[5]

- Materials: 1-Boc-3-piperidone (1.0 eq.), Triethyl phosphonoacetate (1.1 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), Tetrahydrofuran (THF), Palladium on carbon

(10% Pd/C), Hydrogen (H₂), Lithium hydroxide (LiOH), Water, Diethyl ether, Hydrochloric acid (HCl).

- Procedure:

- Horner-Wadsworth-Emmons Reaction:

- To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to form the ylide.
 - Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone in anhydrous THF dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by carefully adding water. Extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude ethyl 2-(1-Boc-piperidin-3-ylidene)acetate by column chromatography.

- Alkene Reduction:

- Dissolve the purified alkene intermediate in ethanol or ethyl acetate.
 - Add 10% Pd/C catalyst (catalytic amount).
 - Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain ethyl 1-Boc-piperidine-3-acetate.

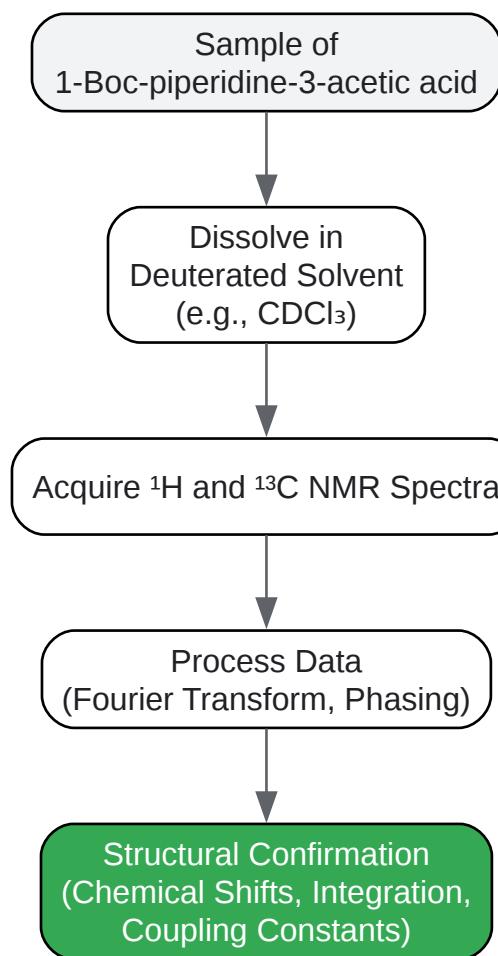
- Ester Hydrolysis:

- Dissolve the ester in a mixture of THF and water.
- Add LiOH (or NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture to pH ~3-4 with dilute HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield **1-Boc-piperidine-3-acetic acid**.

Characterization Methods

- Objective: To determine the chemical purity and, for chiral variants, the enantiomeric excess.
- Instrumentation: HPLC system with a UV detector.
- Method for Chemical Purity (Reversed-Phase):
 - Column: C18, 250 x 4.6 mm, 5 μm .
 - Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
 - Analysis: Purity is calculated based on the area percentage of the main peak.
- Method for Enantiomeric Purity (Chiral HPLC):
 - Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).
 - Mobile Phase: Typically a mixture of hexane and isopropanol with a modifier like TFA.

- Analysis: The enantiomeric excess (ee%) is determined by comparing the peak areas of the two enantiomers.
- Objective: To confirm the chemical structure and identity of the compound.
- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- ^1H NMR Analysis: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid group.
- ^{13}C NMR Analysis: The spectrum will confirm the presence of all 12 carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the piperidine ring.



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Caption: Experimental workflow for NMR characterization.

Applications in Drug Development

1-Boc-piperidine-3-acetic acid serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common structural feature in many biologically active compounds.

- **Intermediate in Pharmaceutical Synthesis:** It is a key intermediate for piperidine-based drugs, which are known for their diverse biological activities.[\[3\]](#)
- **Peptide Chemistry:** The compound is used in peptide synthesis, where the Boc group allows for selective and efficient creation of complex peptide structures.[\[1\]](#)[\[2\]](#)
- **Drug Candidate Optimization:** Its structure enables researchers to modify and optimize potential drug candidates, aiming to enhance efficacy and reduce side effects.[\[3\]](#)
- **Biochemical Research:** The molecule is employed in studies of enzyme interactions and receptor binding, which contributes to a better understanding of biological processes and disease mechanisms.[\[3\]](#)

Safety and Handling

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator.
- **Handling:** Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent dust formation.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **Inhalation:** Move to fresh air.
 - **Skin Contact:** Wash off with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Rinse mouth with water. Do not induce vomiting.

Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

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- To cite this document: BenchChem. [Technical Guide: 1-Boc-piperidine-3-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070066#1-boc-piperidine-3-acetic-acid-molecular-weight\]](https://www.benchchem.com/product/b070066#1-boc-piperidine-3-acetic-acid-molecular-weight)

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